B1577946 Brevinin-1CG4

Brevinin-1CG4

Cat. No.: B1577946
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1CG4 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, originally isolated from the skin secretions of the frog Rana chensinensis . This peptide typically consists of 24 amino acid residues, characterized by a conserved N-terminal region and a C-terminal cyclic domain (Cys18–Cys24) stabilized by a disulfide bond . Its α-helical structure, amphipathic nature, and positive charge (+5 to +7 at physiological pH) enable strong interactions with microbial membranes, leading to membrane disruption and cell death .

This compound exhibits broad-spectrum activity against Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 2–16 µM .

Properties

bioactivity

Antimicrobial

sequence

FLSTLLNVASKVVPTLFCKITKKC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Brevinin-1CG4 shares functional and structural similarities with other amphibian-derived AMPs, such as Ranateurin-2CBa , Temporin-L , and Magainin-2 . A comparative analysis is provided below:

Table 1: Comparative Analysis of this compound and Similar AMPs

Property This compound Ranateurin-2CBa Temporin-L Magainin-2
Source Rana chensinensis Rana catesbeiana Rana temporaria Xenopus laevis
Length (residues) 24 20 13 23
Net Charge +6 +4 +3 +4
Disulfide Bond Yes (Cys18–Cys24) No No No
MIC (µM) 2–16 4–32 8–64 4–16
Hemolytic Activity Moderate (15–20%) Low (<10%) High (>30%) Low (<10%)
Mechanism Membrane disruption Membrane disruption Membrane disruption Membrane disruption
Stability Protease-resistant Protease-sensitive Protease-sensitive Protease-sensitive

Key Findings:

Structural Diversity: this compound’s disulfide bond enhances structural stability compared to linear peptides like Temporin-L and Magainin-2 . Ranateurin-2CBa’s shorter length (20 residues) correlates with reduced potency against P. aeruginosa compared to this compound .

Activity vs. Toxicity Trade-off :

  • Temporin-L’s high hemolytic activity (>30% at 50 µM) limits its therapeutic use despite strong antimicrobial effects .
  • Magainin-2’s low hemolysis (<10%) and moderate MICs make it a safer alternative but less potent than this compound .

Mechanistic Nuances :

  • This compound and Magainin-2 both disrupt microbial membranes via the "carpet model," but this compound’s cyclic domain allows deeper lipid bilayer penetration .
  • Ranateurin-2CBa exhibits pore-forming activity at higher concentrations, a feature absent in this compound .

Stability in Biological Fluids :

  • This compound’s disulfide bond confers resistance to proteolytic degradation in serum, whereas Temporin-L and Ranateurin-2CBa are rapidly inactivated .

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